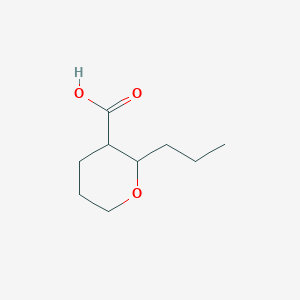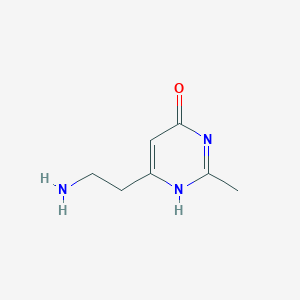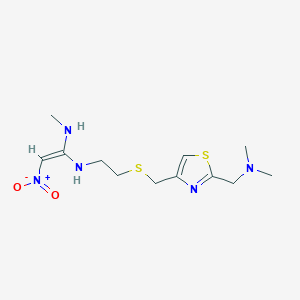
2-Propyloxane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyloxane-3-carboxylic acid is a biochemical compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is a carboxylic acid derivative, which means it contains a carboxyl group (-COOH) attached to a propyloxane ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carboxylic acids, including 2-Propyloxane-3-carboxylic acid, can be synthesized through various methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids in the presence of catalysts (H⁺ or OH⁻).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids.
Industrial Production Methods
Industrial production of carboxylic acids often involves the oxidation of hydrocarbons or the fermentation of biomass
Análisis De Reacciones Químicas
Types of Reactions
2-Propyloxane-3-carboxylic acid, like other carboxylic acids, undergoes several types of reactions:
Oxidation: Carboxylic acids can be further oxidized to produce carbon dioxide and water.
Reduction: They can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Carboxylic acids can undergo nucleophilic acyl substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Alcohols, amines, and water for esterification, amidation, and hydrolysis reactions respectively.
Major Products
Esters: Formed by reacting with alcohols
Amides: Formed by reacting with amines
Anhydrides: Formed by reacting with another carboxylic acid
Aplicaciones Científicas De Investigación
2-Propyloxane-3-carboxylic acid is used primarily in proteomics research . Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme reactions and metabolic pathways.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The specific mechanism of action for 2-Propyloxane-3-carboxylic acid is not well-documented. as a carboxylic acid, it likely interacts with biological molecules through its carboxyl group, participating in hydrogen bonding and ionic interactions. These interactions can influence enzyme activity and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetic Acid (CH₃COOH): A simple carboxylic acid used widely in industry and food production.
Propionic Acid (C₂H₅COOH): Another carboxylic acid used as a preservative and in the production of polymers.
Butyric Acid (C₃H₇COOH): Known for its role in the flavor of butter and as a precursor in the synthesis of various chemicals.
Uniqueness
2-Propyloxane-3-carboxylic acid is unique due to its propyloxane ring structure, which differentiates it from simpler carboxylic acids. This unique structure may confer specific properties and reactivity that are valuable in specialized research applications.
Propiedades
IUPAC Name |
2-propyloxane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-4-8-7(9(10)11)5-3-6-12-8/h7-8H,2-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUQWJZGJKLMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(CCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid](/img/structure/B7881733.png)
![3-[(1S,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]propanoate](/img/structure/B7881736.png)

![(4S,5R,6R)-6-[(1S)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate](/img/structure/B7881747.png)

![(3Z)-3-[[3-[(dimethylamino)methyl]anilino]-phenylmethylidene]-N-methyl-2-oxo-1H-indole-6-carboxamide](/img/structure/B7881762.png)

![2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide](/img/structure/B7881776.png)

![(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride](/img/structure/B7881811.png)



